4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its unique chemical properties and has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-propoxy-2-(trifluoromethyl)phenylboronic acid with a suitable reagent under controlled conditions. The reaction conditions may include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent for borylation reactions, which involve the introduction of boronic acid groups into organic molecules. This is particularly useful in the synthesis of complex organic compounds.
Biology: In biological research, the compound is used as a tool for studying enzyme mechanisms and protein interactions. Its unique structure allows it to bind selectively to certain biological targets, making it valuable for biochemical assays.
Medicine: In the field of medicine, 4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 4,4,5,5-Tetramethyl-2-(4-propoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the propoxy group and the trifluoromethyl group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3O3/c1-6-9-21-11-7-8-13(12(10-11)16(18,19)20)17-22-14(2,3)15(4,5)23-17/h7-8,10H,6,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJRSPJLIABSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739240 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186482-12-1 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-propoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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